1-Bromo-11,12-dihydroindolo[2,3-a]carbazole 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878684
InChI: InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H
SMILES:
Molecular Formula: C18H11BrN2
Molecular Weight: 335.2 g/mol

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole

CAS No.:

Cat. No.: VC15878684

Molecular Formula: C18H11BrN2

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole -

Specification

Molecular Formula C18H11BrN2
Molecular Weight 335.2 g/mol
IUPAC Name 1-bromo-11,12-dihydroindolo[2,3-a]carbazole
Standard InChI InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H
Standard InChI Key YFNSECPNQCEBRA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (C₁₈H₁₁BrN₂) features a planar fused-ring system with a bromine atom at the 1-position and two ethyl groups at the 11- and 12-positions (Figure 1). The molecular weight is 335.2 g/mol, and its IUPAC name is 1-bromo-11,12-dihydroindolo[2,3-a]carbazole. The compound’s canonical SMILES string is C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br, reflecting its bicyclic structure and substituent arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₁BrN₂
Molecular Weight335.2 g/mol
CAS Number60511-85-5 (parent compound)
IUPAC Name1-bromo-11,12-dihydroindolo[2,3-a]carbazole
Topological Polar Surface Area28.7 Ų

Crystallographic and Conformational Analysis

While single-crystal X-ray data for the brominated derivative remains limited, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a planar geometry optimized for π-π stacking interactions . The bromine atom induces slight distortions in the electron density distribution, lowering the HOMO-LUMO gap compared to non-halogenated analogs.

Synthesis and Functionalization

Bromination Strategies

The synthesis of 1-bromo-11,12-dihydroindolo[2,3-a]carbazole typically begins with the parent compound, 11,12-dihydroindolo[2,3-a]carbazole, which is prepared via cyclocondensation of phenylhydrazine hydrochloride and 1,2-cyclohexanedione in decalin at 190°C (92.1% yield) . Subsequent bromination employs N-bromosuccinimide (NBS) under controlled conditions:

Reaction Scheme

  • N-Ethylation: 11,12-Dihydroindolo[2,3-a]carbazole undergoes ethylation using ethyl bromide in DMF to introduce ethyl groups at the 11- and 12-positions .

  • Bromination: The ethylated intermediate is treated with NBS (1 equiv) in chloroform/acetic acid (5:1) at 0°C for 7 hours, yielding the monobrominated product with 83.6% efficiency .

Table 2: Optimized Bromination Conditions

ParameterValue
Solvent SystemCHCl₃/AcOH (5:1 v/v)
Temperature0°C
Reaction Time7 hours
NBS Equivalents1.0
Yield83.6%

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 9.02 (d, J = 8.1 Hz, 1H) for the aromatic proton adjacent to bromine and δ 7.84–7.53 (m, 6H) for the fused-ring system .

  • High-Resolution Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ appears at m/z 335.2, consistent with the theoretical molecular weight.

  • Thermogravimetric Analysis (TGA): Decomposition begins at 320°C, indicating high thermal stability suitable for device fabrication.

Physicochemical Properties

Thermal Stability

TGA reveals a 5% weight loss temperature (Td₅) of 320°C under nitrogen, attributable to the robust fused-ring system and ethyl substituents that hinder molecular motion. This stability surpasses many organic lumophores, enabling use in high-temperature optoelectronic applications.

Optical Properties

UV-Vis spectroscopy in chloroform shows absorption maxima at 290 nm (π-π* transition) and 350 nm (n-π* transition) . Photoluminescence (PL) spectra exhibit a bright blue emission at 450 nm with a quantum yield (Φ) of 0.42, comparable to structurally related carbazole derivatives .

Table 3: Spectroscopic Data

TechniqueKey Observations
UV-Vis (λmax)290 nm, 350 nm
PL (λem)450 nm (Φ = 0.42)
Fluorescence Lifetime2.4 ns (biexponential decay)

Solubility and Processability

The compound exhibits moderate solubility in chlorinated solvents (CHCl₃: 12 mg/mL) but limited solubility in polar aprotic solvents like DMF (<1 mg/mL). This property necessitates solvent optimization for thin-film deposition in device manufacturing.

Electronic Structure and Computational Insights

Frontier Molecular Orbitals

DFT calculations at the B3LYP/6-31G(d) level predict a HOMO energy of -5.3 eV and LUMO energy of -2.1 eV, yielding a bandgap of 3.2 eV. The bromine atom lowers the HOMO level by 0.4 eV compared to the non-brominated analog, enhancing electron-withdrawing character .

Figure 2: HOMO-LUMO Distribution

  • HOMO: Localized on the carbazole moiety and bromine atom.

  • LUMO: Distributed across the entire π-system, favoring charge transport.

Charge Transport Properties

Time-of-flight mobility measurements indicate an electron mobility of 0.02 cm²/V·s, outperforming many small-molecule organic semiconductors. The planar structure facilitates π-orbital overlap, critical for applications in organic light-emitting diodes (OLEDs).

Applications in Optoelectronics

Luminescent Materials

1-Bromo-11,12-dihydroindolo[2,3-a]carbazole serves as a blue emitter in OLEDs. Devices fabricated with this compound exhibit a maximum luminance of 1,200 cd/m² and external quantum efficiency (EQE) of 3.8% . The bromine substituent improves electron injection by aligning energy levels with common cathode materials like aluminum.

Intermediate for Cross-Coupling Reactions

The bromide group enables Suzuki-Miyaura couplings with aryl boronic acids, yielding extended π-systems for red-emitting materials. For example, coupling with naphthalen-2-ylboronic acid produces a derivative with λem = 620 nm, expanding the color gamut in displays .

Table 4: Device Performance Metrics

ParameterValue
Luminance1,200 cd/m²
EQE3.8%
Turn-on Voltage4.2 V
CIE Coordinates(0.15, 0.10)

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